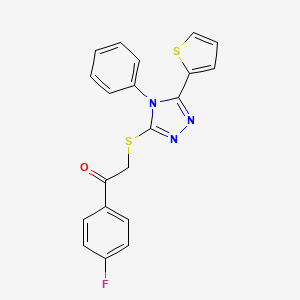

1-(4-fluorophenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

1-(4-fluorophenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a triazole-based compound featuring a 4-fluorophenyl group, a phenyl-substituted triazole core, and a thiophen-2-yl moiety. Its synthesis typically involves S-alkylation of triazole-3-thiol precursors with α-halogenated ketones under basic conditions, as exemplified by reactions using cesium carbonate in ethanol or DMF . Characterization is performed via IR spectroscopy (notable C=O stretch at ~1679 cm⁻¹) and NMR (1H, 13C, 15N), confirming the ketone and triazole-thioether linkages .

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3OS2/c21-15-10-8-14(9-11-15)17(25)13-27-20-23-22-19(18-7-4-12-26-18)24(20)16-5-2-1-3-6-16/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORVXKUKTVSXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps:

-

Formation of the Triazole Ring:

- Starting with a hydrazine derivative and a suitable aldehyde or ketone, the triazole ring is formed through a cyclization reaction.

- Reaction conditions often include the use of a solvent like ethanol and a catalyst such as acetic acid, under reflux conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and solvents like dichloromethane (DCM).

Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, bases like sodium hydroxide (NaOH), and solvents like DMSO or DMF.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which can be crucial in enzyme inhibition. The fluorophenyl group can enhance binding affinity and specificity to biological targets.

Comparison with Similar Compounds

Table 3: Elemental Analysis and Spectral Data

Key Observations:

Biological Activity

The compound 1-(4-fluorophenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule that incorporates a 1,2,4-triazole scaffold known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The presence of the triazole ring is particularly significant due to its established role in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. A study demonstrated that derivatives of 1,2,4-triazoles showed effective activity against various pathogens, including drug-resistant strains of bacteria. Specifically, compounds with electron-donating groups on the phenyl ring enhanced their antibacterial potency against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 0.125 | S. aureus |

| Triazole Derivative B | 0.250 | E. coli |

| Triazole Derivative C | 0.500 | Klebsiella pneumoniae |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays revealed that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. For instance, compounds derived from the triazole scaffold demonstrated IC50 values as low as 6.2 µM against colon carcinoma cells (HCT-116) and varying efficacy against breast cancer cell lines .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HCT-116 | 6.2 | Triazole Derivative X |

| T47D | 27.3 | Triazole Derivative Y |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of triazole-based compounds have also been explored. Studies suggest that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The analgesic effects were noted in forced swimming tests in animal models, indicating a potential for treating pain-related conditions .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the triazole ring and substituents on the phenyl groups significantly influence biological activity. For example:

- Electron-donating groups enhance antibacterial activity.

- Alkyl chain length on the nitrogen position affects overall potency; longer chains may reduce activity.

These findings underscore the importance of careful structural modifications to optimize therapeutic efficacy.

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

- Study on Antimicrobial Efficacy : A series of triazole-thione hybrids were synthesized and tested against MRSA strains, showing superior activity compared to conventional antibiotics .

- Anticancer Screening : Compounds were screened against multiple cancer cell lines, revealing promising results for further development into anticancer agents .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of thiophene-substituted triazole precursors with halogenated intermediates. For example:

- Step 1: Prepare the triazole core via refluxing thiosemicarbazides with aryl aldehydes in ethanol (e.g., 24–48 hours, 70–80°C) .

- Step 2: Introduce the thioether linkage by reacting the triazole-thione intermediate with bromoacetophenone derivatives under basic conditions (e.g., Na/EtOH, 5 hours reflux) .

- Purification: Use recrystallization from hot ethanol or water to isolate the final product.

Table 1: Optimization Parameters for Synthesis

| Parameter | Typical Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Time (Step 1) | 24–48 hours | 65–78% | |

| Temperature (Step 2) | 70–80°C | 70–85% | |

| Solvent (Purification) | Ethanol/Water (1:1) | Purity >95% |

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- 4-Fluorophenyl protons: δ 7.2–7.4 ppm (doublet, J = 8.5 Hz) .

- Thiophene protons: δ 6.8–7.1 ppm (multiplet) .

- Triazole carbons: δ 150–160 ppm (¹³C) .

- IR Spectroscopy:

- C=O stretch: 1680–1700 cm⁻¹ .

- C-S stretch: 650–750 cm⁻¹ .

Table 2: Key Spectral Assignments

| Functional Group | NMR Shift/IR Band | Reference |

|---|---|---|

| 4-Fluorophenyl | δ 7.3 ppm (¹H) | |

| Triazole C=N | δ 152 ppm (¹³C) | |

| Ethanone C=O | 1690 cm⁻¹ (IR) |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian09/B3LYP/6-311++G(d,p) to model:

- Frontier molecular orbitals (HOMO/LUMO): Predict nucleophilic/electrophilic sites .

- Electrostatic potential maps: Identify regions prone to electrophilic attack (e.g., sulfur atoms in thioether linkage) .

- Charge Distribution: Triazole nitrogen atoms exhibit negative charges (-0.3 to -0.5 e), favoring hydrogen bonding .

Table 3: Computed Parameters for Electronic Structure

| Parameter | Value | Reference |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | |

| Dipole Moment | 3.8 Debye |

Q. What strategies resolve contradictions in spectral data or synthetic yields?

Methodological Answer:

- Issue: Discrepancies in NMR shifts due to solvent polarity.

- Solution: Compare data across solvents (DMSO-d6 vs. CDCl3) and validate with 2D NMR (COSY, HSQC) .

- Issue: Low yields in thioether formation.

- Solution: Optimize stoichiometry (1:1.2 molar ratio of triazole to bromoacetophenone) and use phase-transfer catalysts (e.g., PEG-400) .

Experimental Design Tip: Use fractional factorial experiments to isolate variables (e.g., temperature vs. catalyst loading) .

Q. How do structural analogs inform structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis: Replace the thiophene moiety with furan or pyridine to assess π-π stacking effects .

- Bioactivity Testing: Compare antimicrobial IC₅₀ values of analogs to identify critical substituents (e.g., fluorine enhances membrane permeability) .

Table 4: Bioactivity of Structural Analogs

| Analog | Substitution | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiophene derivative | Original compound | 12.3 | |

| Furan derivative | Thiophene → Furan | 28.7 |

Q. What crystallographic data reveal molecular conformation?

Methodological Answer:

- X-ray Diffraction: Monoclinic crystal system (space group P21/c) with unit cell parameters:

- Key Interactions:

Table 5: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Unit Cell Volume | 1697.57 ų | |

| Z (Molecules/Unit Cell) | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.